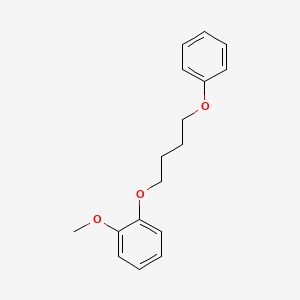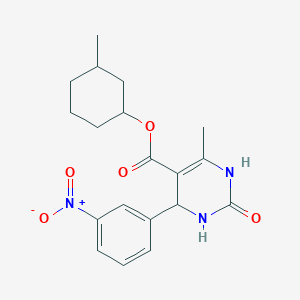![molecular formula C14H18N4O3 B4935528 (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B4935528.png)
(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol
描述
(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol, also known as NTDM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. NTDM is a versatile molecule that can be synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
科学研究应用
(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been shown to exhibit antiproliferative activity against cancer cell lines, making it a potential candidate for cancer therapy. In organic synthesis, (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been used as a building block for the synthesis of other complex molecules. In materials science, (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been used as a ligand for the synthesis of metal-organic frameworks.
作用机制
The mechanism of action of (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol is not fully understood, but it is believed to involve the inhibition of cell division by disrupting the microtubule network. (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been shown to bind to tubulin, a protein that plays a crucial role in cell division, and prevent its polymerization into microtubules. This leads to the arrest of the cell cycle and ultimately cell death.
Biochemical and Physiological Effects
(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been shown to exhibit antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. These findings suggest that (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has potential as a cancer therapeutic agent.
实验室实验的优点和局限性
One advantage of (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol is its versatility, as it can be synthesized using different methods and used as a building block for the synthesis of other complex molecules. Another advantage is its potential as a cancer therapeutic agent, which makes it a promising candidate for further research. However, one limitation of (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for research on (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol. One direction is to further explore its potential as a cancer therapeutic agent and investigate its efficacy in vivo. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol can be used as a building block for the synthesis of other complex molecules, which opens up new avenues for research in organic synthesis and materials science. Finally, efforts can be made to improve the solubility of (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol in water to enhance its bioavailability and expand its potential applications.
Conclusion
In conclusion, (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol is a versatile molecule that has potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its mechanism of action has been studied to understand its biochemical and physiological effects, and it has been shown to exhibit antiproliferative activity against cancer cell lines. While there are some limitations to its use, (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol remains a promising candidate for further research and development.
合成方法
(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol can be synthesized using different methods, including the reaction of 4-nitrophenylhydrazine with 1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-one in the presence of methanol. Another method involves the reaction of 4-nitrophenylhydrazine with 1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ol in the presence of p-toluenesulfonic acid. Both methods have been reported to yield high purity (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol.
属性
IUPAC Name |
(4-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-13(11-1-3-12(4-2-11)18(20)21)14-5-15-8-16(6-14)10-17(7-14)9-15/h1-4,13,19H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQRKNIXSOEBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)C(C4=CC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319846 | |
| Record name | (4-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808871 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol | |
CAS RN |
149034-94-6 | |
| Record name | (4-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



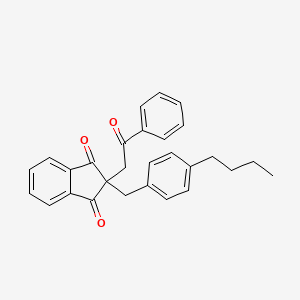
![N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide](/img/structure/B4935454.png)
![3-allyl-5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935461.png)
![[2-(3-propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B4935478.png)
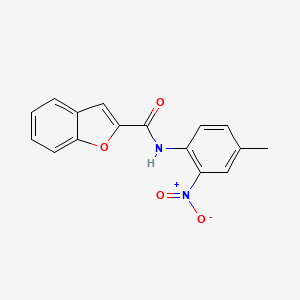
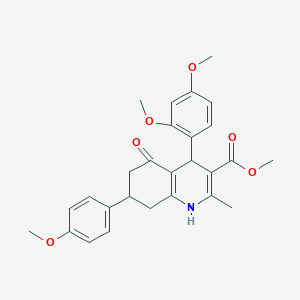
![ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B4935504.png)
![2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)-5-nitrobenzamide](/img/structure/B4935507.png)
![2-(4-butoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4935513.png)
![2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B4935516.png)
![5-{2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935520.png)
![4-(4-nitrophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935535.png)
